molecular formula C19H26F2N2O2 B6107127 4-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide

4-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide

Cat. No. B6107127
M. Wt: 352.4 g/mol
InChI Key: ZTINAJSUILDFDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide, commonly known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications as a research tool.

Mechanism of Action

Compound A selectively binds to and activates PPARα, leading to the upregulation of genes involved in lipid metabolism and inflammation. This activation results in the increased expression of genes involved in fatty acid oxidation, leading to a decrease in plasma triglyceride and cholesterol levels. Additionally, activation of PPARα has been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Compound A has been shown to have various biochemical and physiological effects in animal models. In a study conducted on mice with diet-induced obesity, Compound A was shown to improve insulin sensitivity and reduce hepatic steatosis. Additionally, Compound A was found to reduce atherosclerotic lesion formation in a study conducted on apolipoprotein E-deficient mice.

Advantages and Limitations for Lab Experiments

Compound A has several advantages as a research tool, including its ability to selectively activate PPARα and its potential therapeutic applications in various disease models. However, there are also some limitations to its use in lab experiments, including its high cost and limited availability.

Future Directions

There are several future directions for the use of Compound A in scientific research. One potential direction is the development of Compound A derivatives with improved pharmacokinetic properties and increased selectivity for PPARα. Additionally, further studies are needed to investigate the potential therapeutic applications of Compound A in various disease models, including diabetes, atherosclerosis, and dyslipidemia. Finally, the development of new methods for synthesizing Compound A may increase its availability and reduce its cost, making it more accessible to researchers.

Synthesis Methods

Compound A can be synthesized through a multistep process that involves the reaction of 2,6-difluorobenzyl chloride with N,N-dimethylpiperidine, followed by the addition of 4-oxobutanoyl chloride. The resulting compound can be purified through column chromatography to obtain pure Compound A.

Scientific Research Applications

Compound A has been used as a research tool in various scientific studies due to its ability to selectively activate the peroxisome proliferator-activated receptor alpha (PPARα) in vitro and in vivo. PPARα is a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation. Activation of PPARα has been shown to have beneficial effects in various disease models, including dyslipidemia, atherosclerosis, and diabetes.

properties

IUPAC Name

4-[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-N,N-dimethyl-4-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26F2N2O2/c1-22(2)18(24)10-11-19(25)23-12-4-5-14(13-23)8-9-15-16(20)6-3-7-17(15)21/h3,6-7,14H,4-5,8-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTINAJSUILDFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC(=O)N1CCCC(C1)CCC2=C(C=CC=C2F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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